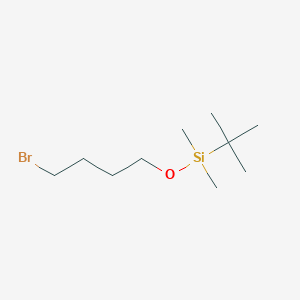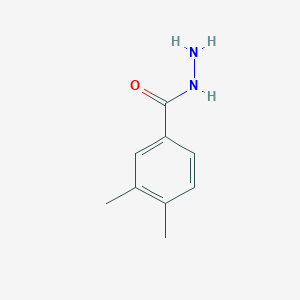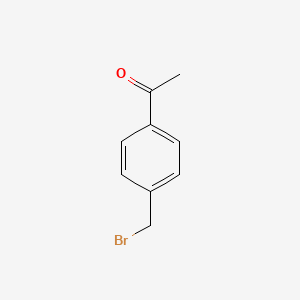
6-(4-甲氧基苯基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮
描述
Synthesis Analysis
Synthesis of "6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one" and related derivatives involves condensation reactions using various substrates including aldehydes, thioureas, and ketones under different conditions. For instance, a method involving the reaction of anisaldehyde, ethyl acetoacetate, and urea in the presence of a strong acidic ion-exchange membrane yields high product percentages, demonstrating the efficiency of catalytic systems in these syntheses (Ni Shu-jing, 2004).
Molecular Structure Analysis
The molecular structure of dihydropyrimidinones, including "6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one," has been elucidated through various spectroscopic methods. Crystal structure analysis reveals that these compounds often crystallize in specific systems, displaying intermolecular hydrogen bonding that contributes to their stability. For example, studies have shown that these molecules can form triclinic systems with specific space groups, demonstrating the complexity of their structural arrangements (H. Peng et al., 2015).
Chemical Reactions and Properties
Dihydropyrimidinones undergo a variety of chemical reactions, showcasing their versatile chemistry. Their reactivity includes transformations such as alkylation, acylation, and cyclocondensation, leading to a wide array of derivatives with different substituents and biological activities. These reactions are crucial for exploring the pharmacological potential of these compounds (A. Ranise et al., 1997).
Physical Properties Analysis
The physical properties of "6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one" derivatives have been characterized by their melting points, solubility, and crystalline forms. These properties are influenced by the molecular structure and the nature of substituents, affecting their stability, solubility, and overall reactivity.
Chemical Properties Analysis
Chemically, dihydropyrimidinones exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The chemical properties are closely linked to their structure, with the thioxo group playing a significant role in their biological activity. Studies demonstrate that modifications at the 6-position significantly affect their pharmacological profile, offering insights into the design of more potent derivatives (A. Ranise et al., 1997).
科学研究应用
合成和药理应用
- 由Ranise等人(1997年)进行的研究讨论了6-硫代取代的5-乙氧羰基-1,3-二苯基-2-硫代-2,3-二氢嘧啶-4(1H)-酮的合成,展示了在局部麻醉、抗心律失常、抗炎和镇痛活性方面的应用(Ranise et al., 1997)。
腐蚀抑制
- Singh等人(2016年)研究了嘧啶硫衍生物作为盐酸中碳钢的缓蚀剂,突出了这些化合物在工业应用中的作用(Singh, Singh, & Quraishi, 2016)。
抗菌活性
- Nigam、Saharia和Sharma(1981年)发现合成的6-(4-甲氧基苯基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮衍生物对各种微生物表现出显著的活性(Nigam, Saharia, & Sharma, 1981)。
抗炎和抗菌研究
- Lingappa等人(2010年)对由6-(4-甲氧基苯基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮衍生的嘧啶噻唑啉酮进行的研究显示出中等的抗炎活性和显著的抗菌和抗真菌性能(Lingappa et al., 2010)。
新化合物的合成和反应
- Saçmacı等人(2008年)的研究侧重于合成新的β-三羰基化合物及其反应,涉及6-(4-甲氧基苯基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮的衍生物(Saçmacı等人,2008年)。
抗肿瘤活性
- Abu‐Hashem和Youssef(2011年)以及Hafez和El-Gazzar(2017年)的研究讨论了涉及6-(4-甲氧基苯基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮的新化合物的合成,表明它们在抗肿瘤活性中的潜力(Abu‐Hashem & Youssef,2011年); (Hafez & El-Gazzar, 2017)。
合成中的离子液体
- Cahyana、Liandi和Anwar(2022年)探讨了l-脯氨酸硝酸盐在离子液体中合成嘧啶衍生物的应用,展示了化学合成中的创新方法(Cahyana, Liandi, & Anwar, 2022)。
杂环合成中的构建块
- Elian、Abdelhafiz和Abdelreheim(2014年)利用6-(4-甲氧基苯基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮作为构建块合成各种具有潜在生物活性的杂环化合物(Elian, Abdelhafiz, & Abdelreheim, 2014)。
绿色化学和环境应用
- Ma、Zhong、Peng和Sun(2016年)强调了6-(4-甲氧基苯基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮在绿色化学中的作用及其在环保合成过程中的应用(Ma, Zhong, Peng, & Sun, 2016)。
属性
IUPAC Name |
6-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)9-6-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATNPSPOECSJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358267 | |
| Record name | 6-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
CAS RN |
33166-87-9 | |
| Record name | 6-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



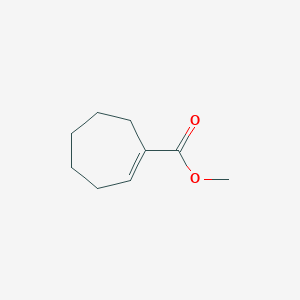
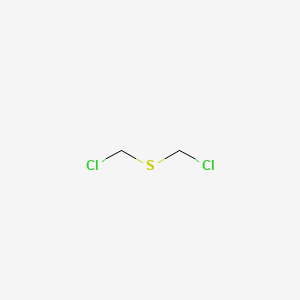
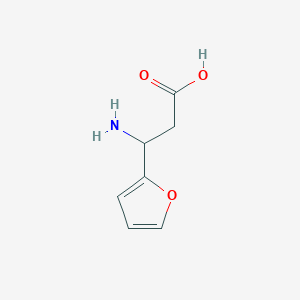
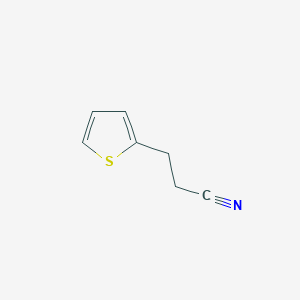

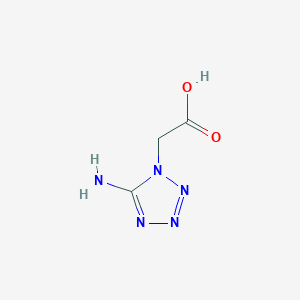
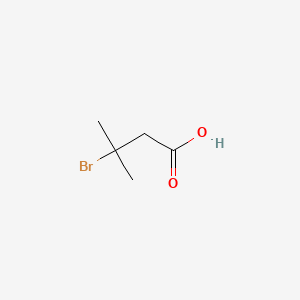
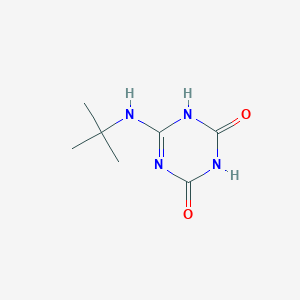
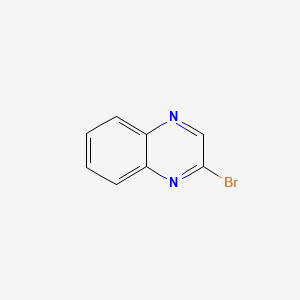
![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)
